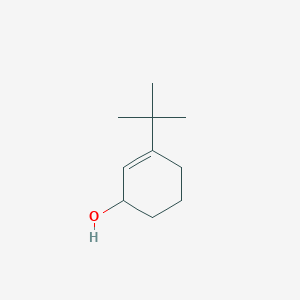![molecular formula C10H14O4 B14502622 Dimethyl (4S,5S)-spiro[2.3]hexane-4,5-dicarboxylate CAS No. 64630-99-5](/img/structure/B14502622.png)
Dimethyl (4S,5S)-spiro[2.3]hexane-4,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (4S,5S)-spiro[23]hexane-4,5-dicarboxylate is a unique organic compound characterized by its spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (4S,5S)-spiro[2.3]hexane-4,5-dicarboxylate typically involves a series of cycloaddition reactions. One common method is the [2 + 2] cycloaddition, which uses photochemistry to create the spirocyclic structure. This reaction requires specific conditions, such as the presence of a photoredox catalyst and blue LED irradiation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow photochemistry. This method allows for the efficient and consistent production of the compound, ensuring high yields and purity. The use of advanced photoreactors and precise control of reaction conditions are crucial for the successful industrial synthesis of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (4S,5S)-spiro[2.3]hexane-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions involving this compound often require specific conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic environments, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can lead to the formation of carboxylic acids, while reduction may yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Dimethyl (4S,5S)-spiro[2.3]hexane-4,5-dicarboxylate has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential use as a drug candidate for treating various diseases, including cancer and neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism by which Dimethyl (4S,5S)-spiro[2.3]hexane-4,5-dicarboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets and influencing various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.1.1]hexane: Another member of the bicyclic hexane family, known for its stability and reactivity.
Bicyclo[3.1.0]hexane: Characterized by its all-carbon quaternary center, this compound is used in medicinal chemistry for its unique properties.
Uniqueness
Dimethyl (4S,5S)-spiro[2.3]hexane-4,5-dicarboxylate stands out due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the study of biological systems .
Eigenschaften
CAS-Nummer |
64630-99-5 |
|---|---|
Molekularformel |
C10H14O4 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
dimethyl (5S,6S)-spiro[2.3]hexane-5,6-dicarboxylate |
InChI |
InChI=1S/C10H14O4/c1-13-8(11)6-5-10(3-4-10)7(6)9(12)14-2/h6-7H,3-5H2,1-2H3/t6-,7+/m0/s1 |
InChI-Schlüssel |
FSTWEZDMLUXVJX-NKWVEPMBSA-N |
Isomerische SMILES |
COC(=O)[C@H]1CC2([C@H]1C(=O)OC)CC2 |
Kanonische SMILES |
COC(=O)C1CC2(C1C(=O)OC)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


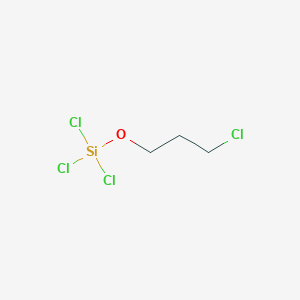
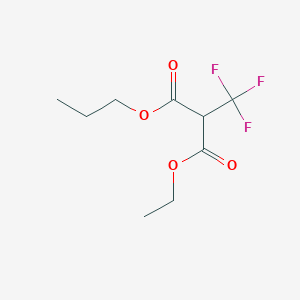



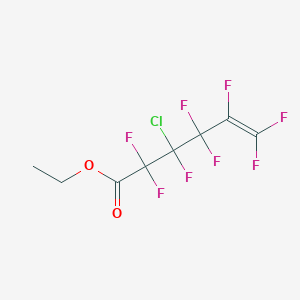
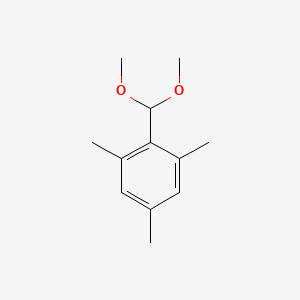
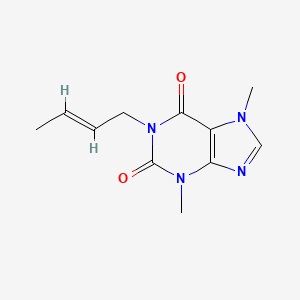
![1-[(Z)-Cyano-NNO-azoxy]-3-methoxybenzene](/img/structure/B14502597.png)
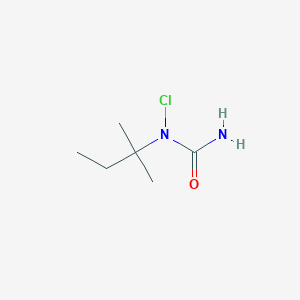
![N~1~-Methyl-N~3~-{1-[3-(3-phenylpropoxy)phenyl]ethyl}propane-1,3-diamine](/img/structure/B14502612.png)
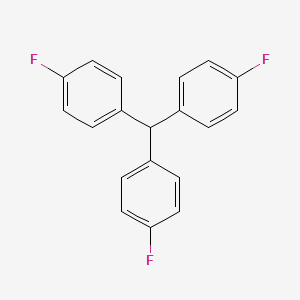
![Benzenepropanamide, 3-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-alpha-chloro-N-(2-methoxyphenyl)-beta-oxo-](/img/structure/B14502623.png)
